5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a solid substance at room temperature . The compound has a molecular weight of 202.08 .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature . It has a molecular weight of 202.08 . The compound is stored in a refrigerator .Scientific Research Applications
Enzyme Inhibition
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an enzyme inhibitor. Specifically, it is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition might have therapeutic utility, suggesting its potential in managing conditions related to epinephrine activity (Demarinis et al., 1981).
Synthesis and Modification
Recent advances in the synthesis and functionalization of 1,2,3,4-tetrahydroisoquinoline have been noted, with particular focus on C(1)-functionalization. This process is significant for the creation of derivatives that have varied biological activities and can act as precursors for various alkaloids (Kaur & Kumar, 2020). Additionally, novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines have been developed, expanding the range of potential medicinal applications (Liu et al., 2015).
Metabolism Study
Investigations into the metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a closely related compound, reveal significant insights into the metabolic pathways of these compounds in different species, such as rats and dogs. Understanding these pathways is crucial for determining the potential therapeutic uses of these compounds (Hwang et al., 1981).
Antiglioma Activity
1,2,3,4-Tetrahydroisoquinoline derivatives have been discovered to exhibit antiglioma activity. Specific derivatives selectively blocked the growth of C6 glioma while leaving normal astrocytes relatively unaffected. This discovery has implications for the development of cancer treatments, particularly for glioma (Mohler et al., 2006).
Anticancer Potential
Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer properties. These compounds, with modifications in the phenyl ring, have shown cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).
Aromatization Study
Research has also been conducted on the in vitro aromatization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, exploringoxidative reactions catalyzed by microsomal enzymes. This study provides insights into the metabolic pathways and potential pharmacokinetic profiles of tetrahydroisoquinoline derivatives (Fong & Hwang, 1984).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLOZFEMQTPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503768 | |
Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
89315-56-0 | |
Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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